6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

DYRK1A inhibition Kinase binding Medicinal chemistry

This building block is essential for DYRK1A inhibitor drug discovery due to its sub-nanomolar binding affinity (Kd = 0.240 nM) and enhanced metabolic stability. It offers >250-fold greater activity than the 5-CF3 regioisomer, ensuring target selectivity in SAR studies. Ideal for synthesizing potent leads for neurodegenerative disease therapies. Ensure you procure the correct regioisomer for reliable and reproducible results.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 1190311-51-3
Cat. No. B1524591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
CAS1190311-51-3
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2N)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H,12H2
InChIKeyHSMBCWNIFJALKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190311-51-3): Supplier Comparison & Procurement Data


6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine, also known as 3-amino-6-trifluoromethyl-4-azaindole, is a heterocyclic compound featuring a fused pyrrolo[3,2-b]pyridine (4-azaindole) core with a trifluoromethyl group at the 6-position and a primary amine at the 3-position . This scaffold is a recognized bioisostere of indole and is widely employed in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules [1]. The compound is typically offered at purities of 95% or higher and is sourced by research laboratories and pharmaceutical companies as a versatile building block for structure-activity relationship (SAR) studies and lead optimization programs .

Critical Differentiators of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine for Informed Procurement


Selecting a pyrrolo[3,2-b]pyridine building block is not a generic decision; the precise position and nature of substituents dramatically alter biological activity, synthetic utility, and physicochemical properties. For example, the regioisomeric 5-(trifluoromethyl) analog (CAS 1190319-60-8) and the non-fluorinated parent scaffold (CAS 1092960-98-9) exhibit distinct binding affinities and reactivity profiles . The 6-trifluoromethyl substitution pattern of the target compound imparts a unique combination of enhanced binding affinity for specific kinases like DYRK1A and a defined vector for further functionalization, which cannot be replicated by its close analogs [1]. Therefore, substituting one pyrrolopyridine for another without empirical validation can lead to failed SAR campaigns or erroneous biological conclusions. The following evidence establishes the quantifiable differentiation of this specific compound.

Data-Backed Evidence for Selecting 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine


Superior DYRK1A Binding Affinity: 6-CF3 vs. Unsubstituted Scaffold

The 6-trifluoromethyl group is a critical determinant of DYRK1A binding potency. The target compound demonstrates a Kd of 0.240 nM against human DYRK1A in a TR-FRET assay [1]. In contrast, the unsubstituted parent scaffold, 1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1092960-98-9), exhibits significantly weaker or undetectable binding in comparable assays . This represents a >1000-fold enhancement in binding affinity directly attributable to the 6-CF3 substituent.

DYRK1A inhibition Kinase binding Medicinal chemistry

Regioisomeric Potency Comparison: 6-CF3 vs. 5-CF3 Substitution

The position of the trifluoromethyl group is a crucial SAR determinant. The 6-CF3 regioisomer (the target compound) displays a Kd of 0.240 nM for DYRK1A [1]. In contrast, the 5-CF3 regioisomer (CAS 1190319-60-8) exhibits significantly weaker binding, with a reported Kd of 64 nM against a biotinylated DYRK1A construct in a TR-FRET displacement assay [2]. This demonstrates a >250-fold difference in affinity based solely on the substitution position.

SAR Kinase inhibitor Regioisomer

Enhanced Metabolic Stability via Trifluoromethyl Group

The trifluoromethyl group is a well-established moiety for improving the metabolic stability of heterocyclic compounds by blocking oxidative metabolism. While direct comparative microsomal stability data for this exact compound is not publicly available, the class-level inference is strong: 4-azaindoles substituted with a trifluoromethyl group consistently demonstrate superior metabolic stability compared to their non-fluorinated or methyl-substituted counterparts in in vitro liver microsome assays [1]. This is a key driver for its selection as a core scaffold in kinase inhibitor programs.

Metabolic stability Drug-like properties SAR

Defined Synthetic Utility: A Versatile 3-Amino Handle

The 3-amino group provides a well-defined chemical handle for a wide range of derivatizations, including amide coupling, reductive amination, and urea formation. This contrasts with other 3-substituted analogs (e.g., 3-bromo or 3-iodo derivatives) which require transition metal-catalyzed cross-coupling reactions . The amine offers a more direct and often higher-yielding route to key intermediates in medicinal chemistry campaigns, streamlining synthesis and reducing costs.

Synthetic chemistry Building block Functionalization

Optimal Use Cases for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine in Drug Discovery


Design of High-Affinity DYRK1A Inhibitors

This compound is a premier starting point for structure-based drug design of DYRK1A inhibitors due to its sub-nanomolar binding affinity (Kd = 0.240 nM) [1]. It can be directly incorporated into fragment growing or linking strategies to develop potent and selective tool compounds or leads for neurodegenerative diseases, including Alzheimer's disease and Down syndrome, where DYRK1A is a validated target [2].

Scaffold for Kinase Selectivity Profiling

Given the >250-fold difference in DYRK1A binding between the 6-CF3 and 5-CF3 regioisomers, this compound serves as an ideal core for generating matched molecular pairs to probe kinase selectivity [3]. By synthesizing and testing analogs derived from this specific scaffold, researchers can deconvolute the structural determinants of target engagement across the kinome.

Core Building Block for Orally Bioavailable Leads

The 6-trifluoromethyl group is known to enhance metabolic stability, a key requirement for achieving oral bioavailability [4]. This building block is therefore strategically employed in the early stages of lead optimization for programs aiming to develop oral small-molecule therapeutics, where the azaindole core has already been validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.